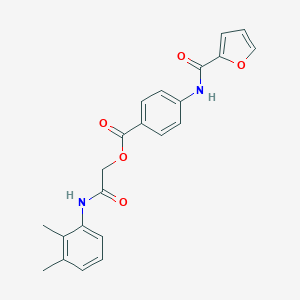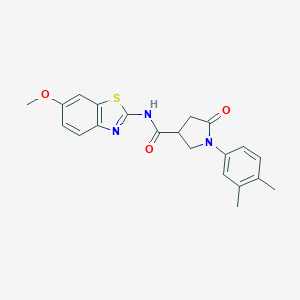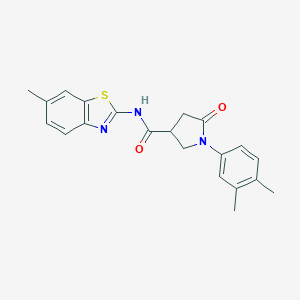
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "FPOP" and has a unique chemical structure that makes it highly desirable for use in various research fields.
Mecanismo De Acción
FPOP works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction of FPOP with these residues results in the formation of a covalent bond between FPOP and the amino acid residue. This reaction can be used to study the solvent accessibility of amino acid residues in proteins and to map protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPOP is its high reactivity with solvent-exposed amino acid residues in proteins. This makes it a highly effective probe for studying protein structure and dynamics. FPOP is also non-toxic and safe for use in laboratory experiments. However, FPOP has some limitations, including its limited reactivity with buried amino acid residues in proteins and its potential to react with other biomolecules in complex biological samples.
Direcciones Futuras
There are several future directions for research involving FPOP. One potential area of research is the development of new FPOP derivatives with enhanced reactivity and selectivity for specific amino acid residues in proteins. Another area of research is the use of FPOP in combination with other probes and techniques for studying protein structure and dynamics. Additionally, FPOP could be used to study the effects of post-translational modifications on protein structure and function.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 2-(4-Fluorophenyl)-2-oxoethyl chloroformate with 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FPOP.
Aplicaciones Científicas De Investigación
FPOP has been extensively used in scientific research, particularly in the field of protein chemistry. It is a highly effective probe for studying protein structure and dynamics due to its ability to react with solvent-exposed amino acid residues in proteins. FPOP can also be used to study protein-ligand interactions and protein-protein interactions.
Propiedades
Nombre del producto |
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H18FNO5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18FNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
Clave InChI |
KFNRFMRYVPNBBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)





![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)


